5-Methyl-[1,3]thiazolo[5,4-B]pyridin-2-amine
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Overview
Description
5-Methyl-[1,3]thiazolo[5,4-B]pyridin-2-amine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-[1,3]thiazolo[5,4-B]pyridin-2-amine typically involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields the desired thiazolo[5,4-B]pyridine derivatives in moderate to good yields. The structures of the newly synthesized compounds are confirmed using elemental analysis, spectral data, and alternative synthetic routes .
Industrial Production Methods
the general approach involves multi-step synthesis starting from commercially available substances, followed by purification and characterization using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-[1,3]thiazolo[5,4-B]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, triethylamine, and arylidenemalononitrile. Reaction conditions often involve solvents like ethanol and specific temperature and pressure settings to optimize yields .
Major Products
The major products formed from these reactions include various thiazolo[5,4-B]pyridine derivatives, which are characterized by their unique structural and functional properties .
Scientific Research Applications
5-Methyl-[1,3]thiazolo[5,4-B]pyridin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Methyl-[1,3]thiazolo[5,4-B]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it acts as a potent inhibitor of PI3K, binding to the kinase through key hydrogen bonds and inhibiting its activity . This inhibition disrupts the PI3K signaling pathway, which is essential for cell growth, survival, and proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-B]pyridines: These compounds share a similar thiazole-pyridine fused ring structure and exhibit comparable biological activities.
Pyrano[2,3-D]thiazoles: These compounds also feature a fused heterocyclic ring system and are used in various medicinal and industrial applications.
Uniqueness
5-Methyl-[1,3]thiazolo[5,4-B]pyridin-2-amine is unique due to its specific substitution pattern and the presence of a methyl group at the 5-position. This structural feature enhances its biological activity and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
5-methyl-[1,3]thiazolo[5,4-b]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c1-4-2-3-5-6(9-4)11-7(8)10-5/h2-3H,1H3,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVMRBLTLLQGKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)N=C(S2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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